![molecular formula C25H33N5O B2826691 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902330-12-5](/img/structure/B2826691.png)
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Description
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H33N5O and its molecular weight is 419.573. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functional Fluorophores Development
A study outlines a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are used as strategic intermediates for the preparation of novel functional fluorophores. These compounds, including 7-substituted pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence properties, with potential applications as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents
Another research focus is on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents. This study found certain derivatives to exhibit significant cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating potential for therapeutic applications (Rahmouni et al., 2016).
Anti-Inflammatory and Anti-Cancer Activities
Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions also showed promising results for anti-inflammatory and anti-cancer activities. The synthesized compounds were evaluated and displayed significant potential, indicating a scope for further exploration in drug development (Kaping et al., 2016).
Radioligand Imaging
The preparation and radiosynthesis of specific pyrazolopyrimidine derivatives, such as [18F]PBR111, have been explored for their use in positron emission tomography (PET) imaging of the translocator protein (18 kDa). This highlights the compound's utility in neuroimaging and potentially tracking neuroinflammation or tumor progression (Dollé et al., 2008).
Xanthine Oxidoreductase Inhibition
Furthermore, the compound Y-700, a xanthine oxidoreductase inhibitor, demonstrated potent inhibitory activity, suggesting applications in treating diseases associated with elevated urate levels, such as gout. This study provides insight into the mechanism of action and potential therapeutic benefits of related pyrazolopyrimidine derivatives (Fukunari et al., 2004).
properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h7-8,11-12,17,20H,4-6,9-10,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFDBFUDENDVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
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